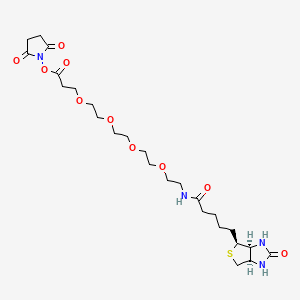

Biotin-PEG4-NHS ester

Beschreibung

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVBHCSSNJCMJ-JXQFQVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-NHS ester, a widely used reagent for the covalent labeling of proteins, antibodies, and other biomolecules. It details the reagent's chemical properties, mechanism of action, and applications, and provides detailed protocols for its use in common experimental workflows.

Core Concepts: Introduction to Biotin-PEG4-NHS Ester

Biotin-PEG4-NHS ester is a chemical tool that facilitates the attachment of biotin (B1667282) to molecules containing primary amines (-NH₂). This process, known as biotinylation, is fundamental in a vast array of life science applications. The reagent consists of three key components:

-

Biotin: A vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is the cornerstone of many detection and purification systems.

-

PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene (B3416737) glycol chain that acts as a flexible, hydrophilic spacer arm. This spacer is crucial for several reasons:

-

It increases the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent the aggregation of labeled proteins in solution.[1][2]

-

Its length (approximately 29 Ångstroms) and flexibility minimize steric hindrance, ensuring that the biotin tag is readily accessible for binding to avidin or streptavidin.[2][3]

-

-

NHS (N-hydroxysuccinimide) Ester: A highly reactive group that specifically targets and forms a stable, covalent amide bond with primary amines, which are commonly found on the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[4][5][]

Physicochemical Properties

The quantitative properties of Biotin-PEG4-NHS ester are summarized below, providing essential data for experimental design and execution.

| Property | Value | Citations |

| Chemical Formula | C₂₅H₄₀N₄O₁₀S | [4][7][8][9] |

| Molecular Weight | 588.67 g/mol | [3][4][8] |

| CAS Number | 459426-22-3 | [4][7][8] |

| Appearance | White to off-white/grey solid | [4][10] |

| Purity | Typically >90-97% | [4][7][8][11] |

| Spacer Arm Length | 29 Å | [2][3] |

| Solubility | Soluble in water (up to 10 mg/ml), DMSO, DMF, DCM, THF, Chloroform | [3][4][7][12] |

| Storage Conditions | -20°C, desiccated. Protect from moisture and air. | [3][4][7][12] |

| Shipping Conditions | Ambient temperature | [4][9] |

Mechanism of Action: The Biotinylation Reaction

Biotin-PEG4-NHS ester facilitates the biotinylation of target molecules through a nucleophilic acyl substitution reaction. The primary amine on a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a pH range of 7.0 to 9.0.[3][4][10]

Experimental Protocols

Successful biotinylation requires careful attention to buffer composition, reagent concentration, and reaction conditions. Below are detailed protocols for common applications.

General Considerations

-

Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[7][9][13] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a common choice.[7][14]

-

Reagent Preparation: Biotin-PEG4-NHS ester is moisture-sensitive.[1][13] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8][15] Prepare stock solutions immediately before use by dissolving the reagent in an anhydrous solvent like DMSO or DMF.[7][8] While aqueous solutions can be made, they are less stable due to hydrolysis and should be used immediately.[7][16]

-

Molar Excess: The ratio of Biotin-PEG4-NHS ester to the target molecule must be optimized. For concentrated protein solutions (~10 mg/mL), a 10- to 20-fold molar excess is often sufficient.[8] For more dilute solutions (~2 mg/mL), a greater molar excess (≥20-fold) may be required to achieve the desired degree of labeling.[2][7][14]

Protocol 1: Biotinylation of a Purified Antibody (e.g., IgG)

This protocol is designed for labeling 1 mg of IgG at a concentration of 2 mg/mL.

A. Materials:

-

IgG solution (1 mg at 2 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS Ester

-

Anhydrous DMSO

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

B. Procedure:

-

Antibody Preparation: Ensure the antibody is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[17]

-

Prepare Biotin-PEG4-NHS Stock Solution: Immediately before use, dissolve Biotin-PEG4-NHS ester in DMSO to create a 10-20 mM stock solution.[7] For example, dissolving ~2 mg in 170 µL of water or an appropriate volume of DMSO yields a ~20 mM solution.[7]

-

Calculate Molar Excess: For a 2 mg/mL IgG solution (MW ~150,000 g/mol ), a 20-fold molar excess is a good starting point.

-

mmoles of IgG = (1 mg) / (150,000 mg/mmol) = 6.67 x 10⁻⁶ mmol

-

mmoles of Biotin Reagent = 6.67 x 10⁻⁶ mmol * 20 = 1.33 x 10⁻⁴ mmol

-

Volume of 20 mM stock = (1.33 x 10⁻⁴ mmol) / (0.02 mmol/mL) = 6.65 µL

-

-

Biotinylation Reaction: Add the calculated volume of the Biotin-PEG4-NHS stock solution to the antibody solution. Mix gently.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][8][13]

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.[18]

-

Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or by dialyzing against PBS.[7][8]

-

Storage: Store the biotinylated antibody under the same conditions as the original, unlabeled antibody, typically at 4°C for short-term or -20°C for long-term storage.[7]

Protocol 2: Labeling of Cell Surface Proteins

This protocol is for labeling proteins on the surface of live cells in suspension.

A. Materials:

-

Cell suspension (e.g., 25 x 10⁶ cells/mL)

-

Ice-cold, amine-free PBS (pH 8.0)

-

Biotin-PEG4-NHS Ester

-

Quenching Buffer (e.g., PBS with 100 mM glycine)

B. Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media.[3][7]

-

Resuspend Cells: Resuspend the cell pellet at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[3][7]

-

Prepare Biotin-PEG4-NHS Solution: Immediately before use, prepare a stock solution as described in Protocol 1. A final concentration of 2 mM biotin reagent in the cell suspension is often effective.[3][7]

-

Biotinylation Reaction: Add the biotin reagent to the cell suspension. Incubate for 30 minutes at room temperature. For temperature-sensitive applications or to reduce internalization of the label, the incubation can be performed at 4°C.[3][7]

-

Quench Reaction: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[3]

-

Final Wash: Perform a final wash with ice-cold PBS. The cells are now ready for downstream applications such as lysis, immunoprecipitation, or flow cytometry.

Downstream Application Workflow: Biotin-Based Affinity Purification

Biotinylated molecules are powerful tools for affinity purification. A common workflow involves using a biotinylated antibody to isolate its target antigen from a complex mixture like a cell lysate.

This workflow demonstrates how the high-affinity interaction between biotin and streptavidin allows for the efficient capture and purification of target proteins from a complex biological sample. The specificity is provided by the antibody, while the biotin tag serves as a universal handle for purification.

References

- 1. attogene.com [attogene.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. proteochem.com [proteochem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. apexbt.com [apexbt.com]

- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Surface protein biotinylation [protocols.io]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. furthlab.xyz [furthlab.xyz]

An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is paramount. Biotin-PEG4-NHS ester has emerged as a valuable reagent for such purposes, offering a versatile tool for the biotinylation of proteins, antibodies, and other primary amine-containing molecules. This guide provides a comprehensive overview of its structure, properties, and key experimental applications.

Core Properties and Specifications

Biotin-PEG4-NHS ester is a water-soluble, pegylated reagent designed for the simple and efficient labeling of biomolecules. Its structure incorporates a biotin (B1667282) moiety, a tetra-polyethylene glycol (PEG4) spacer arm, and an N-hydroxysuccinimide (NHS) ester functional group. This combination of features provides several advantages in bioconjugation workflows.

The NHS ester reacts specifically and efficiently with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, at a pH range of 7-9 to form stable amide bonds.[1][2] The hydrophilic PEG4 spacer arm not only increases the water solubility of the reagent and the resulting biotinylated molecule but also reduces aggregation of labeled proteins in solution.[2][3] Furthermore, the length and flexibility of the PEG spacer minimize steric hindrance, ensuring efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of Biotin-PEG4-NHS ester are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 588.67 g/mol | [2][4][5] |

| Molecular Formula | C25H40N4O10S | [1][4][6] |

| Purity | >90-97% | [1][4][6] |

| Spacer Arm Length | 29 Å | [2] |

| Solubility | Water (10 mg/mL), DMSO, DMF, DCM | [1][6][7] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][2][6] |

Chemical Structure and Reaction Mechanism

The fundamental utility of Biotin-PEG4-NHS ester lies in its ability to covalently attach a biotin label to a target molecule. This is achieved through the reaction of the NHS ester with a primary amine.

Caption: Molecular components of Biotin-PEG4-NHS ester.

The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Caption: Reaction of Biotin-PEG4-NHS ester with a primary amine.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Biotin-PEG4-NHS ester.

Protein Biotinylation

This protocol outlines the general procedure for biotinylating a protein with Biotin-PEG4-NHS ester.

Materials:

-

Protein of interest (1-10 mg/mL)

-

Biotin-PEG4-NHS ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.

-

Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, allow the vial of Biotin-PEG4-NHS ester to equilibrate to room temperature to prevent moisture condensation.[8][9] Dissolve the reagent in anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL or a specific molar concentration).[8][9] This stock solution should be used immediately as the NHS-ester moiety readily hydrolyzes.[8][10]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically, with more dilute protein solutions potentially requiring a higher molar excess.[9]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[9][11]

-

Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.[8][11]

Purification of Biotinylated Proteins

Affinity purification is a common method to isolate biotinylated proteins from complex mixtures using the strong interaction between biotin and streptavidin.[12]

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated beads (e.g., streptavidin agarose (B213101) resin)

-

Binding/Wash Buffer (e.g., PBS)

-

Elution Buffer

Procedure:

-

Binding: Incubate the biotinylated protein sample with streptavidin beads to allow the biotinylated proteins to bind to the beads.[12]

-

Washing: Wash the beads with binding/wash buffer to remove non-biotinylated proteins and other contaminants.[12]

-

Elution: Elute the biotinylated proteins from the beads. Due to the high affinity of the biotin-streptavidin interaction, elution often requires harsh, denaturing conditions such as boiling in SDS-PAGE sample buffer or using buffers with low pH or high concentrations of guanidine (B92328) HCl.[13][14] Alternatively, milder elution can be achieved using competitive elution with free biotin, especially when using monomeric avidin resins or anti-biotin antibodies.[14][15]

Caption: Workflow for the affinity purification of biotinylated proteins.

Analysis of Biotinylated Proteins

Several methods can be employed to confirm and analyze the biotinylation of proteins.

1. HABA Assay for Biotin Incorporation:

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the degree of biotin incorporation.[8][10] This method is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[10][16]

Procedure:

-

Prepare a HABA/Avidin solution.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm.

-

Add the biotinylated protein sample to the solution and mix.

-

Measure the absorbance at 500 nm again after it stabilizes.

-

The change in absorbance is proportional to the amount of biotin in the sample.[10][16]

2. Western Blotting:

Western blotting is a common technique to detect biotinylated proteins.

Procedure:

-

Separate the biotinylated protein sample by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with a streptavidin-conjugate, such as streptavidin-HRP (Horseradish Peroxidase).

-

Detect the signal using a chemiluminescent substrate.

3. Mass Spectrometry:

Mass spectrometry (MS) can be used for the direct detection and identification of biotinylated proteins and the specific sites of biotinylation.[17][18] This technique is particularly useful for identifying proteins in proximity labeling experiments.[19][20]

Procedure:

-

Enrich the biotinylated proteins using streptavidin affinity purification.

-

Elute the bound proteins or perform on-bead digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify biotinylated peptides based on the mass shift corresponding to the biotin-PEG4 moiety.

Caption: Common methods for the analysis of biotinylated proteins.

Storage and Stability

Biotin-PEG4-NHS ester is sensitive to moisture and should be stored at -20°C, protected from light and moisture, often with a desiccant.[3][6][21] When stored properly in its solid form, it is stable for at least two years.[6] Aqueous stock solutions should be prepared immediately before use, while anhydrous stock solutions in DMSO or DMF can be stored for several days at -20°C.[6] It is important to allow the reagent to warm to room temperature before opening to prevent condensation.[8]

References

- 1. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

- 2. goldbio.com [goldbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Biotin-PEG4-NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. proteochem.com [proteochem.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. goldbio.com [goldbio.com]

- 13. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. promegaconnections.com [promegaconnections.com]

- 15. tandfonline.com [tandfonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Direct Identification of Biotinylated Proteins from Proximity Labeling (Spot-BioID) | Springer Nature Experiments [experiments.springernature.com]

- 20. Protein–Protein Interaction Analysis Using Proximity Biotinylation Enzymes [jstage.jst.go.jp]

- 21. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Biotin-PEG4-NHS Ester: Mechanism and Applications

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a widely used technique for detection, purification, and immobilization of proteins and other macromolecules. This guide provides a comprehensive overview of Biotin-PEG4-NHS ester, a popular reagent for this purpose, detailing its mechanism of action, experimental protocols, and key applications.

Core Concepts: Understanding the Components

Biotin-PEG4-NHS ester is a multi-component reagent designed for efficient and specific biotinylation of molecules containing primary amines. Its structure and function can be understood by examining its three key components:

-

Biotin: A vitamin with an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. This strong interaction forms the basis for numerous detection and purification systems in molecular biology.

-

PEG4: A polyethylene (B3416737) glycol (PEG) linker consisting of four repeating ethylene (B1197577) glycol units. This hydrophilic and flexible spacer arm offers several advantages, including increased water solubility of the labeled molecule, which helps to reduce aggregation.[1][2][3][4] The length of the PEG spacer also minimizes steric hindrance, ensuring efficient binding of the biotin moiety to avidin or streptavidin.[1][2][3]

-

NHS Ester: An N-Hydroxysuccinimide ester is a reactive group that readily and specifically forms a stable amide bond with primary amine groups (-NH2).[5][6][7] This reaction is most efficient in a slightly alkaline environment (pH 7-9).[1][2][3][5]

Mechanism of Action: Covalent Bond Formation

The fundamental mechanism of action of Biotin-PEG4-NHS ester involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond, with N-hydroxysuccinimide (NHS) released as a byproduct.[5] In the context of proteins, the primary targets for this reaction are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of each polypeptide chain.[5][6]

Figure 1: Mechanism of Biotin-PEG4-NHS ester reaction with a primary amine.

It is important to note that while NHS esters are highly reactive towards primary amines, some studies have indicated potential side reactions with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly under certain conditions.[8][9] However, the reaction with primary amines is predominant and the most widely utilized for biotinylation.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein and the molar excess of the Biotin-PEG4-NHS ester reagent. The following table summarizes key quantitative parameters for this reagent.

| Parameter | Value | Source(s) |

| Molecular Weight | 588.67 g/mol | [1] |

| Spacer Arm Length | 29 Å | [1][4] |

| Solubility in Water | 10 mg/mL | [1][4] |

| Optimal Reaction pH | 7.0 - 9.0 | [1][2][3][5][10] |

| Recommended Molar Excess (IgG) | 12- to 20-fold | [4][6] |

| Resulting Biotin Molecules per IgG | 3 - 6 | [4][5] |

Experimental Protocols

Below are detailed methodologies for common biotinylation procedures using Biotin-PEG4-NHS ester.

Protein Biotinylation

This protocol outlines the general steps for biotinylating a purified protein solution.

Materials:

-

Biotin-PEG4-NHS ester

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (optional, for dissolving the reagent)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine (B1666218), a buffer exchange must be performed.[5][11]

-

Prepare the Biotin-PEG4-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in an appropriate solvent. For aqueous reactions, it can be dissolved directly in water or an amine-free buffer.[1] For stock solutions, anhydrous DMF or DMSO can be used.[6] It is crucial to use the reconstituted reagent immediately as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[5]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester solution to the protein solution.[11] The optimal molar ratio may need to be determined empirically based on the protein concentration and desired degree of labeling.[5]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[5][11]

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-HCl) can be added.

-

Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.[5][11]

Cell Surface Biotinylation

This protocol is designed for labeling proteins on the surface of living cells.

Materials:

-

Cells in suspension or adherent culture

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

Biotin-PEG4-NHS ester

-

Quenching solution (e.g., PBS containing 100 mM glycine or Tris)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[4] Resuspend or keep the cells in ice-cold PBS at a concentration of approximately 25 x 10^6 cells/mL.[4]

-

Prepare Biotin Reagent: Immediately before use, prepare a stock solution of Biotin-PEG4-NHS ester in an appropriate solvent.

-

Biotinylation Reaction: Add the Biotin-PEG4-NHS ester solution to the cell suspension to a final concentration of 2-5 mM.[12]

-

Incubation: Incubate the reaction for 30 minutes at room temperature. To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[4]

-

Quenching: Stop the reaction by adding a quenching solution and incubate for 5-10 minutes.

-

Washing: Wash the cells multiple times with ice-cold PBS to remove excess biotin reagent and quenching solution.

-

Cell Lysis: The biotinylated cells are now ready for lysis and subsequent downstream applications such as affinity purification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for protein biotinylation followed by affinity purification.

References

- 1. goldbio.com [goldbio.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

The Crucial Role of PEGylation in Advancing Biotinylation Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinylation, the process of attaching biotin (B1667282) to molecules, is a cornerstone of modern life sciences, enabling a vast array of applications from affinity purification to targeted drug delivery. The unparalleled strength of the biotin-streptavidin interaction provides a robust and highly specific tool for researchers. However, the inherent properties of biotin and many biotinylation reagents, such as hydrophobicity and the potential for steric hindrance, can limit their effectiveness. The advent of Polyethylene Glycol (PEG)ylation, the covalent attachment of PEG chains, has revolutionized the field by addressing these limitations. This technical guide provides an in-depth exploration of PEGylation and its transformative role in the design and application of biotinylation reagents, offering enhanced solubility, reduced steric hindrance, and minimized immunogenicity.

Introduction to Biotinylation and the Need for PEGylation

Biotin, a small vitamin, forms an exceptionally strong and specific non-covalent bond with the proteins avidin (B1170675) and streptavidin, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ M)[1][2]. This high-affinity interaction is the foundation of numerous biotechnological applications. However, the practical application of biotinylation is not without its challenges:

-

Solubility: Many conventional biotinylation reagents are hydrophobic, leading to poor solubility in aqueous buffers. This can result in aggregation of the labeled protein and complicates the biotinylation procedure, often requiring the use of organic solvents like DMSO or DMF[3].

-

Steric Hindrance: The biotin binding sites in avidin and streptavidin are located deep within the protein structure. If the biotin molecule is attached too closely to a large biomolecule, steric hindrance can prevent efficient binding to avidin or streptavidin[4].

-

Immunogenicity: The introduction of non-native chemical linkers and biotin itself can sometimes elicit an immune response, which is a significant concern in the development of therapeutic agents[5].

PEGylation has emerged as a powerful strategy to overcome these hurdles. PEG is a hydrophilic, flexible, and biocompatible polymer that, when incorporated into biotinylation reagents, confers several advantageous properties.

The Advantages of PEGylated Biotinylation Reagents

The incorporation of PEG chains into biotinylation reagents offers a multitude of benefits that enhance their performance in a wide range of applications.

Increased Solubility

The hydrophilic nature of the PEG spacer arm significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule[6][7]. This is a critical advantage, as it often eliminates the need for organic solvents during the labeling reaction and reduces the propensity for aggregation of the labeled protein during storage[7].

Reduced Steric Hindrance

The flexible and extended nature of the PEG spacer arm acts as a long linker that physically separates the biotin moiety from the labeled molecule. This increased distance minimizes steric hindrance, allowing the biotin to more easily access the deep binding pockets of avidin and streptavidin, leading to more efficient capture and detection[4][8].

Minimized Immunogenicity

PEG is known to be non-immunogenic and can shield the attached molecule from the host's immune system, a phenomenon often referred to as the "stealth effect." In the context of biotinylated therapeutics, this can reduce the risk of an adverse immune response[5].

Data Presentation: A Comparative Overview of Biotinylation Reagents

The choice of biotinylation reagent is critical for the success of an experiment. The following tables summarize key quantitative data for a selection of common non-PEGylated and PEGylated biotinylation reagents to facilitate comparison.

| Table 1: Solubility of Amine-Reactive Biotinylation Reagents | |

| Reagent | Approximate Water Solubility |

| NHS-Biotin | Essentially water-insoluble (requires organic solvent)[3] |

| Sulfo-NHS-Biotin (Water-Soluble Biotin-NHS) | 4 mg/mL |

| NHS-PEG4-Biotin | 10 mg/mL[5][7] |

| Table 2: Spacer Arm Length of Common Amine-Reactive Biotinylation Reagents | |

| Reagent | Spacer Arm Length (Ångströms) |

| NHS-Biotin | 13.5 Å |

| NHS-LC-Biotin | 22.4 Å |

| NHS-PEG4-Biotin | 29 Å[5][7] |

| NHS-SS-PEG4-Biotin | 37.9 Å[9] |

| NHS-PEG12-Biotin | 56 Å |

| Table 3: Biotin-Avidin/Streptavidin Binding Affinity | |

| Interaction | Dissociation Constant (Kd) |

| Biotin - Avidin | ~1.3 x 10⁻¹⁵ M[1] |

| Biotin - Streptavidin | ~10⁻¹⁴ to 10⁻¹⁵ M[2] |

| Biotin-PEGn - Avidin/Streptavidin | While specific Kd values for different PEG lengths are not readily available, the use of PEG linkers is widely reported to improve binding efficiency by reducing steric hindrance[4][8][10]. |

Experimental Protocols

The following are detailed protocols for common laboratory techniques that can be significantly enhanced by the use of PEGylated biotinylation reagents.

Protocol for Sandwich ELISA using a PEGylated Biotinylated Detection Antibody

This protocol describes a typical sandwich ELISA workflow for the quantification of a target antigen, utilizing a biotinylated detection antibody, which can be prepared using a PEGylated biotinylation reagent for improved performance.

Materials:

-

96-well high-binding microplate

-

Capture antibody specific for the target antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Standard protein (purified antigen)

-

Samples containing the antigen of interest

-

Biotinylated detection antibody (prepared using a reagent like NHS-PEG4-Biotin)

-

Streptavidin-HRP (Horse Radish Peroxidase) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Coating: Dilute the capture antibody in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the blocking buffer and wash the plate three times with wash buffer.

-

Sample/Standard Incubation: Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the samples/standards and wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer to the recommended concentration. Add 100 µL to each well and incubate for 1 hour at room temperature[9].

-

Washing: Aspirate the detection antibody and wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (e.g., 1:5,000 to 1:20,000)[11]. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

-

Washing: Aspirate the Streptavidin-HRP and wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Reading: Read the absorbance at 450 nm on a plate reader.

Protocol for Western Blotting with a PEGylated Biotinylated Primary Antibody

This protocol outlines the detection of a target protein on a Western blot using a primary antibody that has been labeled with a PEGylated biotin reagent.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

-

Biotinylated primary antibody (prepared using a reagent like NHS-PEG4-Biotin)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Imaging system

Procedure:

-

Blocking: Following protein transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to its optimal working concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer (a typical starting dilution is 1:5,000 to 1:15,000)[12]. Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane in the substrate solution for the recommended time.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or film).

Protocol for Immunoprecipitation (Pull-Down Assay) with a PEGylated Biotinylated Bait Protein

This protocol describes the use of a biotinylated "bait" protein, prepared with a PEGylated biotin reagent, to capture its interacting "prey" proteins from a cell lysate.

Materials:

-

Cell lysate containing the "prey" protein(s)

-

Purified, biotinylated "bait" protein (prepared using a reagent like NHS-PEGn-Biotin)

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads. Take the required volume of bead slurry and place it in a microcentrifuge tube. Place the tube on a magnetic rack or centrifuge to pellet the beads, and then discard the supernatant.

-

Bead Equilibration: Wash the beads three times with 500 µL of binding/wash buffer. After each wash, pellet the beads and discard the supernatant.

-

Bait Protein Immobilization: Resuspend the washed beads in binding/wash buffer. Add the biotinylated "bait" protein to the bead suspension. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin interaction to occur.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three times with binding/wash buffer to remove any unbound "bait" protein.

-

Prey Protein Capture: Add the cell lysate to the beads now coated with the "bait" protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow the "bait" and "prey" proteins to interact.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads three to five times with cold binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in an appropriate elution buffer to release the "prey" protein (and "bait" protein, depending on the elution method). For analysis by SDS-PAGE and Western blotting, resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes.

-

Analysis: Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting, mass spectrometry).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts discussed in this guide.

Caption: Workflow of a Sandwich ELISA using a PEGylated biotinylated detection antibody.

Caption: Targeted drug delivery using a PEGylated biotinylated nanoparticle.

Caption: Experimental workflow for proximity labeling (e.g., BioID/TurboID).

Conclusion

PEGylation has fundamentally improved the utility of biotinylation reagents in modern biological research and drug development. By enhancing solubility, reducing steric hindrance, and minimizing immunogenicity, PEGylated biotinylation reagents enable more robust, sensitive, and reliable results across a wide spectrum of applications. The ability to tailor the length of the PEG spacer arm provides an additional layer of control, allowing researchers to optimize their experimental design for specific applications. As the fields of proteomics, diagnostics, and targeted therapeutics continue to advance, the strategic use of PEGylated biotinylation reagents will undoubtedly play an increasingly vital role in driving innovation and discovery.

References

- 1. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. neb.com [neb.com]

- 6. Biotinylation | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 9. acebiolab.com [acebiolab.com]

- 10. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

The PEG4 Spacer in Biotinylation: A Technical Guide to Enhancing Assay Performance

For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of numerous applications, from affinity purification to sensitive detection assays. The choice of biotinylation reagent, specifically the nature of the spacer arm separating the biotin (B1667282) moiety from the target molecule, can profoundly impact experimental outcomes. This technical guide delves into the significant advantages conferred by a polyethylene (B3416737) glycol (PEG) spacer, focusing on the commonly utilized PEG4 linker.

The incorporation of a PEG4 spacer in biotinylation reagents offers a trifecta of benefits: enhanced solubility, reduced steric hindrance, and minimized non-specific binding. These attributes directly translate to improved assay sensitivity, reliability, and reproducibility.

Core Advantages of the PEG4 Spacer

The unique properties of the PEG4 spacer address common challenges encountered in biotinylation, particularly when working with proteins and other macromolecules.

1. Increased Solubility and Reduced Aggregation:

Proteins, especially antibodies, can be prone to aggregation upon modification with hydrophobic biotinylation reagents. The PEG4 spacer is a hydrophilic polyethylene glycol chain that imparts its water-soluble nature to the biotinylated molecule.[1][2][3][4][5] This increased hydrophilicity helps to prevent the aggregation of labeled proteins, even when stored in solution, a notable advantage over reagents with hydrocarbon spacers.[1][2][4][5]

2. Minimized Steric Hindrance for Enhanced Binding:

The biotin-binding pockets of avidin (B1170675) and streptavidin are situated below the protein surface.[6] A spacer arm is crucial for extending the biotin moiety away from the surface of the labeled molecule, thereby making it more accessible to the binding sites of avidin or streptavidin.[7] The PEG4 spacer provides a long and flexible arm, typically around 29 angstroms, which effectively minimizes steric hindrance.[8] This ensures a more efficient and robust interaction between the biotinylated molecule and its binding partner.[9]

3. Reduction of Non-Specific Binding:

The inert and hydrophilic nature of the PEG spacer can help to reduce non-specific binding of the biotinylated molecule to surfaces or other proteins in a complex mixture.[10] This is particularly advantageous in applications such as pull-down assays and immunoassays, where minimizing background signal is critical for achieving high sensitivity and specificity.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with a typical PEG4 biotinylation reagent, NHS-PEG4-Biotin.

| Property | Value | Reference |

| Spacer Arm Length | 29 Å | [8] |

| Molecular Weight | 588.67 g/mol | [8] |

| Solubility in Water | 10 mg/mL | [8] |

| Application | Recommended Molar Excess of NHS-PEG4-Biotin | Resulting Biotin Incorporation | Reference |

| Antibody Labeling (1-10 mg/mL IgG) | 20-fold | 4-6 biotins per antibody | [1] |

| Antibody Labeling (50-200 µg IgG) | 50-fold | 1-5 biotins per antibody | [2] |

| Cell Surface Protein Labeling | 2 mM (final concentration) | N/A | [8] |

Experimental Protocols

Detailed methodologies are crucial for successful biotinylation. The following are representative protocols for antibody and cell surface protein labeling using an amine-reactive NHS-PEG4-Biotin reagent.

Protocol 1: Biotinylation of Antibodies in Solution

This protocol is suitable for labeling 1-10 mg of antibody.

Materials:

-

Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG4-Biotin

-

Anhydrous DMSO or DMF (if NHS-PEG4-Biotin is not water-soluble) or ultrapure water for water-soluble formulations

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotin

-

Reaction tubes

Procedure:

-

Antibody Preparation:

-

Preparation of NHS-PEG4-Biotin Stock Solution:

-

Immediately before use, prepare a 10-20 mM stock solution of NHS-PEG4-Biotin.[1][8] For water-soluble formulations, dissolve the reagent in ultrapure water.[8] For non-water-soluble formulations, use anhydrous DMSO or DMF.[4] The NHS-ester is susceptible to hydrolysis, so the stock solution should be used without delay.[1]

-

-

Biotinylation Reaction:

-

Removal of Excess Biotin:

-

Purify the biotinylated antibody from excess non-reacted and hydrolyzed biotin reagent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).[1]

-

-

Quantification of Biotin Incorporation (Optional):

-

Storage:

-

Store the biotinylated antibody under the same conditions as the unlabeled antibody, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

-

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of living cells in suspension.

Materials:

-

Cells in suspension

-

Ice-cold PBS, pH 8.0

-

NHS-PEG4-Biotin (water-soluble form recommended)

-

Quenching buffer (e.g., PBS containing 100 mM glycine)

-

Cell lysis buffer

-

Streptavidin-agarose beads for pull-down

Procedure:

-

Cell Preparation:

-

Preparation of NHS-PEG4-Biotin Solution:

-

Immediately before use, prepare a stock solution of water-soluble NHS-PEG4-Biotin in ultrapure water (e.g., 20 mM).[8]

-

-

Biotinylation Reaction:

-

Quenching the Reaction:

-

Wash the cells three times with quenching buffer (e.g., PBS + 100 mM glycine) to stop the reaction and remove excess biotin reagent.[8]

-

-

Cell Lysis and Protein Extraction:

-

Lyse the biotinylated cells using a suitable lysis buffer to solubilize the membrane proteins.

-

-

Affinity Purification of Biotinylated Proteins:

-

The biotinylated cell surface proteins can now be isolated from the cell lysate using streptavidin-agarose beads in a pull-down assay.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of a PEG4 spacer in biotinylation.

Caption: Logical relationship of PEG4 spacer advantages.

Caption: Reduction of steric hindrance by a PEG4 spacer.

Caption: Workflow for cell surface protein pull-down.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. attogene.com [attogene.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. apexbt.com [apexbt.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. broadpharm.com [broadpharm.com]

Biotin-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG4-NHS ester, a critical reagent for researchers, scientists, and drug development professionals. Understanding these core characteristics is paramount for the successful design and execution of experiments involving the biotinylation of proteins, antibodies, and other primary amine-containing biomolecules. This document offers a comprehensive overview of best practices, detailed experimental protocols, and quantitative data to ensure optimal reagent performance and reproducible results.

Executive Summary

Biotin-PEG4-NHS ester is a widely utilized biotinylation reagent that facilitates the covalent attachment of biotin (B1667282) to molecules of interest through a polyethylene (B3416737) glycol (PEG) spacer. This process is fundamental for a variety of applications, including affinity purification, immunoassays, and targeted drug delivery. The reagent's efficacy is, however, intrinsically linked to its solubility and stability, which are influenced by factors such as solvent choice, pH, temperature, and storage conditions. This guide consolidates critical data and procedural information to navigate these parameters effectively.

Solubility Profile

The solubility of Biotin-PEG4-NHS ester is a key consideration for the preparation of stock solutions and reaction mixtures. The hydrophilic nature of the PEG4 spacer enhances its aqueous solubility compared to linkers composed solely of hydrocarbons.[1][2] For optimal performance, it is recommended to prepare fresh solutions before use.[3] If storage is necessary, anhydrous stock solutions in DMSO or DMF can be stored for several days at -20°C.[4]

Table 1: Solubility of Biotin-PEG4-NHS Ester in Common Laboratory Solvents

| Solvent | Reported Solubility | Notes | Citations |

| Water | 10 mg/mL | Aqueous stock solutions should be prepared immediately before use. | [2][4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble, 125 mg/mL (ultrasonication may be needed) | Recommended for preparing concentrated stock solutions. Anhydrous DMSO is critical for stability. | [4][5][6][7][8] |

| Dimethylformamide (DMF) | Soluble | Another recommended organic solvent for stock solution preparation. Anhydrous DMF is essential. | [5][6][7] |

| Dichloromethane (DCM) | Soluble | --- | [5][6][7][9] |

| Tetrahydrofuran (THF) | Soluble | --- | [5][7][9] |

| Chloroform | Soluble | --- | [5][7] |

Stability Characteristics

The stability of Biotin-PEG4-NHS ester is critically dependent on environmental conditions, primarily moisture, pH, and temperature. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, a competing reaction that can significantly reduce the efficiency of biotinylation.

Storage and Handling

Proper storage is essential to maintain the reactivity of the reagent. It is recommended to store Biotin-PEG4-NHS ester at -20°C in a desiccated environment and protected from light.[1][3][4][5][7] The solid form is reported to be stable for at least two years under these conditions.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]

pH-Dependent Stability

The rate of NHS ester hydrolysis is highly pH-dependent, increasing significantly with rising pH.[11] While the reaction with primary amines is also more rapid at alkaline pH, so is the competing hydrolysis reaction.[11] Therefore, a balance must be struck to achieve efficient labeling. The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 9.0.[2][5][6][7]

Table 2: Half-life of NHS Ester Hydrolysis at Various pH and Temperature Conditions

| pH | Temperature | Half-life of Hydrolysis | Citations |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.6 | 4°C | 10 minutes |

Experimental Protocols

The following sections provide detailed methodologies for the preparation of Biotin-PEG4-NHS ester solutions and a general protocol for protein biotinylation.

Preparation of Stock Solutions

4.1.1 Aqueous Solutions (for immediate use):

-

Equilibrate the vial of Biotin-PEG4-NHS ester to room temperature before opening.

-

Weigh the desired amount of the reagent.

-

Dissolve in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.0 to the desired concentration (e.g., 10 mg/mL).[2][4]

-

Use the solution immediately, as the NHS-ester moiety readily hydrolyzes in aqueous environments.[10][12] Do not store aqueous solutions.[10][12]

4.1.2 Organic Stock Solutions (for short-term storage):

-

Equilibrate the vial of Biotin-PEG4-NHS ester to room temperature.

-

Add anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 100-200 mM).

-

Vortex briefly to ensure complete dissolution.

-

If stored properly with complete exclusion of moisture, this stock solution may be stable for several months at -20°C. Avoid repeated freeze-thaw cycles.[3]

General Protocol for IgG Biotinylation

This protocol is an example and may require optimization for specific applications.

-

Protein Preparation: Dissolve or buffer exchange the IgG into an amine-free buffer at pH 7.2-8.5 (e.g., PBS, HEPES, or borate (B1201080) buffer). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[13][10][12]

-

Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-PEG4-NHS ester in water or anhydrous DMSO. For example, a 20 mM stock solution can be made by adding 170 µL of ultrapure water to 2 mg of the reagent.

-

Biotinylation Reaction: Add a calculated molar excess of the Biotin-PEG4-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point for IgG at 2 mg/mL.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][12]

-

Quenching (Optional): The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.[13]

-

Purification: Remove non-reacted and hydrolyzed Biotin-PEG4-NHS ester by dialysis or gel filtration using an appropriate desalting column.[12]

-

Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[10]

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: Reaction mechanism of Biotin-PEG4-NHS ester with a primary amine.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. goldbio.com [goldbio.com]

- 3. Biotin-PEG4-NHS Ester, CAS 459426-22-3 | AxisPharm [axispharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 6. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Biotin-PEG4-NHS ester - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. benchchem.com [benchchem.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Technical Guide to NHS Ester Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxysuccinimide (NHS) ester chemistry, a cornerstone technique for the covalent labeling of proteins. We will delve into the core principles of the reaction, critical parameters influencing its efficiency, and detailed protocols for successful conjugation. This document is intended to be a practical resource for researchers in academia and industry, particularly those involved in drug development, diagnostics, and fundamental biological research.

The Core Principle: Amine-Reactive Chemistry

NHS ester chemistry is the most common method for labeling proteins, targeting the primary amines (–NH₂) present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1][2] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[3]

The reaction's efficiency is highly dependent on pH. A slightly alkaline environment (pH 7.2-8.5) is optimal, as it deprotonates the primary amines, making them more nucleophilic and reactive.[3][4] However, at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1][4]

Quantitative Data for Optimal Labeling

Successful protein labeling with NHS esters requires careful consideration of several quantitative parameters. The following tables summarize key data points to guide experimental design.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the stability of NHS esters as a function of pH. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.5 | Room Temperature | ~30 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | <10 minutes |

| Source:[1][5][6][7][8] |

Table 2: Recommended Reaction Parameters for NHS Ester Labeling

This table provides a starting point for optimizing your protein labeling experiments. The optimal conditions can vary depending on the specific protein and the desired degree of labeling.

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal pH is typically between 8.3 and 8.5 for efficient aminolysis while minimizing hydrolysis.[3][4] |

| Molar Excess of NHS Ester | 5- to 20-fold | A higher molar excess generally results in a higher degree of labeling. For monolabeling, an 8-fold molar excess is a good starting point.[4][9] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency.[3] At 2.5 mg/mL, labeling efficiency is generally around 35%, while at 1 mg/mL, it can be 20-30%.[10] |

| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Longer incubation times may be necessary at lower temperatures or pH values.[3][11] |

| Reaction Buffer | Phosphate (B84403), Bicarbonate, Borate, or HEPES buffer | Amine-containing buffers such as Tris must be avoided as they will compete with the protein for reaction with the NHS ester.[3] |

| Source:[3][4][5][9][10][11] |

Detailed Experimental Protocols

This section provides a generalized protocol for labeling a protein with an NHS ester. This protocol should be optimized for your specific protein and label.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester of the desired label (e.g., fluorescent dye, biotin)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[3][4]

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[3]

-

Purification column (e.g., gel filtration column, desalting column)[3]

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. If necessary, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[3]

-

-

NHS Ester Solution Preparation:

-

Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[3] The concentration of the stock solution will depend on the desired molar excess.

-

Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[3]

-

-

Labeling Reaction:

-

Add the calculated volume of the NHS ester stock solution to the protein solution.

-

Mix the reaction gently by pipetting or vortexing.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] If using a light-sensitive label, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 50-100 mM.[3] This will react with any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Characterization and Storage:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL). The DOL is the average number of label molecules per protein molecule and can be determined using spectrophotometry.[10]

-

Store the labeled protein under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.[2]

-

Visualizing the Chemistry and Workflow

Visual diagrams are essential for understanding complex processes. The following diagrams, generated using the DOT language, illustrate the core reaction, the experimental workflow, and a relevant signaling pathway where this chemistry is applied.

NHS Ester Reaction with a Primary Amine

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

Experimental Workflow for NHS Ester Protein Labeling

Caption: A typical experimental workflow for protein labeling using NHS esters.

Application in Signaling Pathway Analysis: EGFR Signaling

NHS ester chemistry is widely used to label proteins for studying their function in complex biological systems. For example, labeling the Epidermal Growth Factor Receptor (EGFR), a key protein in cell signaling, with a fluorescent dye allows for the visualization of its trafficking and localization within the cell upon ligand binding.[12][13] This is crucial for understanding normal cell processes and diseases like cancer where EGFR signaling is often dysregulated.[14]

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. nanocomposix.com [nanocomposix.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 9. interchim.fr [interchim.fr]

- 10. biotium.com [biotium.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Time-resolved proximity labeling of protein networks associated with ligand-activated EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to the Applications of Biotinylation in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in molecular biology, offering a versatile and robust method for labeling and isolating proteins, nucleic acids, and other macromolecules. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin-family proteins form the basis of a wide array of applications, from elucidating complex protein-protein interaction networks to developing novel therapeutic agents. This guide provides a comprehensive overview of the core principles of biotinylation, detailed methodologies for key experiments, and a summary of quantitative data to aid in experimental design and interpretation. Furthermore, it includes visual representations of key workflows and signaling pathways to facilitate a deeper understanding of the logical relationships and experimental processes.

Introduction to Biotinylation

Biotin, a small, water-soluble B vitamin (Vitamin B7), can be attached to various molecules without significantly altering their biological activity due to its relatively small size (244.31 g/mol ).[1][2] The strength of the non-covalent interaction between biotin and streptavidin (or avidin) is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[3][4][5] This near-irreversible bond provides exceptional stability under a wide range of experimental conditions, including extremes of pH, temperature, and in the presence of denaturing agents.[3]

There are two primary methods for biotinylating molecules:

-

Chemical Biotinylation: This method utilizes reactive biotin derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins).[6][7][8] This approach is straightforward but can result in random labeling at multiple sites.[6]

-

Enzymatic Biotinylation: This highly specific method employs the bacterial enzyme Biotin Ligase (BirA), which recognizes a 15-amino acid sequence known as the AviTag.[9][10][11] BirA catalyzes the covalent attachment of biotin to a specific lysine residue within the AviTag, resulting in a homogeneously labeled product with a 1:1 biotin-to-protein ratio.[9][11]

Core Applications of Biotinylation

The versatility of biotinylation has led to its widespread adoption in numerous molecular biology applications:

-

Protein-Protein Interaction (PPI) Studies: Biotinylation is central to techniques like Proximity-Dependent Biotin Identification (BioID), where a promiscuous biotin ligase is fused to a protein of interest. Upon addition of biotin, this fusion protein biotinylates nearby proteins, which can then be isolated and identified by mass spectrometry, providing a snapshot of the protein's interaction network in living cells.[12][13][14][15][16]

-

Affinity Purification: The high affinity of the biotin-streptavidin interaction allows for the efficient and specific isolation of biotinylated molecules from complex mixtures. This is widely used in pull-down assays to purify proteins, protein complexes, and nucleic acids.[5]

-

Immunoassays: Biotinylated antibodies are extensively used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, to enhance signal detection and sensitivity.[17][18][19][20]

-

Cell Surface Labeling: Biotinylation reagents that are impermeable to the cell membrane can be used to specifically label proteins on the cell surface. These labeled proteins can then be isolated and analyzed, providing insights into the cell surface proteome and the dynamics of membrane proteins.[21][22] This is often coupled with flow cytometry for quantitative analysis.[23][24][25]

-

Drug Discovery and Development: Biotinylation plays a crucial role in drug discovery by facilitating the development of targeted drug delivery systems. Biotin can be conjugated to drugs or nanoparticles to target cells that overexpress biotin receptors, such as many cancer cells.[26] It is also utilized in high-throughput screening assays to identify and characterize drug candidates.

Quantitative Data in Biotinylation

The success of biotinylation-based experiments relies on a thorough understanding of the quantitative parameters governing the biotin-streptavidin interaction and the efficiency of the labeling process.

| Parameter | Value | Significance | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10⁻¹⁴ - 10⁻¹⁵ M | Indicates an extremely strong and stable interaction, crucial for the reliability of biotin-based assays. | [3][4][5] |

| Dissociation Rate Constant (k_off) of Biotin-Streptavidin | 2.4 x 10⁻⁶ s⁻¹ | A very slow off-rate, contributing to the stability of the complex once formed. | [27] |

| HABA Assay Detection Limit | ~2 nmol | A common colorimetric method for quantifying biotin incorporation. | [28] |

| Fluorescent Biotin Quantitation Kit Sensitivity | ≥ 0.1 nmol/well | Offers higher sensitivity compared to the HABA assay for determining biotinylation levels. | [29] |

| In situ Biotinylation Efficiency (EGFR) | ~80% | Demonstrates the high efficiency of enzymatic biotinylation in a cellular context. | [30] |

Experimental Protocols

Chemical Biotinylation of Proteins using NHS Ester

This protocol describes a general procedure for labeling proteins with an amine-reactive biotin-NHS ester.

Materials:

-

Protein to be biotinylated (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

NHS-Biotin reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) should be avoided as they will compete with the labeling reaction.[8][31]

-

Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin in DMF or DMSO to a concentration of 20 mg/mL.[31]

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin stock solution to the protein solution.[31] For more dilute protein solutions, a higher molar excess may be required.[31]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[31]

-

Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris or glycine.

-

Removal of Unreacted Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or through dialysis against a suitable buffer.[31]

Enzymatic Biotinylation of AviTag-fused Proteins using BirA

This protocol outlines the site-specific biotinylation of a protein containing the AviTag sequence.

Materials:

-

Purified AviTag-fused protein

-

Purified BirA enzyme

-

10X Reaction Buffer (e.g., 500 mM Bicine, pH 8.3)

-

100 mM ATP solution

-

100 mM MgCl₂ solution

-

50 mM Biotin solution

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the AviTag-fused protein, 10X reaction buffer, ATP, MgCl₂, and biotin. The final concentration of the substrate protein should ideally be up to 40 µM for efficient biotinylation.[32]

-

Initiate the Reaction: Add the BirA enzyme to the reaction mixture. A typical ratio is 2.5 µg of BirA for every 10 nmol of substrate protein.[32]

-

Incubation: Incubate the reaction at 30°C for 1 hour with gentle mixing.[33] For lower substrate concentrations, the incubation time may need to be extended, or more enzyme may be required.[32]

-

Optional Second Addition: For maximal biotinylation, a second aliquot of fresh biotin and BirA can be added and incubated for another hour.[33]

-

Purification: Purify the biotinylated protein to remove the BirA enzyme and excess biotin, for example, by affinity chromatography if the BirA is tagged (e.g., GST-BirA) or by size exclusion chromatography.

Proximity-Dependent Biotin Identification (BioID)

This protocol provides a general workflow for identifying protein-protein interactions using BioID.

Materials:

-

Cells stably expressing a BioID fusion protein (protein of interest fused to a promiscuous biotin ligase)

-

Cell culture medium supplemented with 50 µM biotin

-

Lysis buffer (containing detergents and protease inhibitors)

-

Streptavidin-coated beads

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Cell Culture and Biotin Labeling: Culture the stable cell line expressing the BioID fusion protein. Induce biotinylation by adding 50 µM biotin to the culture medium and incubate for a defined period (e.g., 16-24 hours).[12]

-

Cell Lysis: Harvest the cells and lyse them using a stringent lysis buffer to solubilize proteins.

-

Affinity Capture: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

-

Mass Spectrometry Analysis: Identify the eluted proteins by mass spectrometry.

-

Data Analysis: Compare the identified proteins to a negative control (e.g., cells expressing the biotin ligase alone) to identify specific interactors of the protein of interest.

Visualizing Workflows and Pathways

Proximity-Dependent Biotin Identification (BioID) Workflow

Caption: A schematic overview of the BioID experimental workflow.

Simplified EGFR Signaling Pathway Studied by Biotinylation

Caption: Simplified EGFR signaling cascade investigated using biotinylation.

Conclusion

Biotinylation, underpinned by the remarkably strong and specific biotin-streptavidin interaction, remains an indispensable tool in the molecular biologist's arsenal. Its applications are vast and continue to expand, driven by the development of novel biotinylation reagents and methodologies. From dissecting intricate cellular signaling pathways to pioneering new frontiers in targeted drug delivery, the principles and techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the power of biotinylation in their respective fields. The continued innovation in this area promises to further enhance our ability to probe and manipulate biological systems with ever-increasing precision and sophistication.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 4. Streptavidin - Wikipedia [en.wikipedia.org]

- 5. mdc-berlin.de [mdc-berlin.de]

- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 7. biotium.com [biotium.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Step-by-Step Protocol for In Vitro Biotinylation of Avi-tagged Proteins - Creative BioMart [creativebiomart.net]

- 10. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]